
(3s,4r)-3-Fluorooxan-4-ol
Übersicht
Beschreibung
“(3s,4r)-3-Fluorooxan-4-ol” is a chemical compound with the molecular formula C5H9FO2 . It has a molecular weight of 120.12 g/mol . The IUPAC name for this compound is (3s,4r)-3-fluorotetrahydro-2h-pyran-4-ol . It is a building block used in research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: O[C@@H]1CCOC[C@@H]1F . This notation provides a way to represent the structure of the molecule in text format.Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3 . The boiling point is 203.4±40.0 °C at 760 mmHg . The melting point information is not available .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The compound "(3S,4R)-3-Fluorooxan-4-ol" has been explored in the context of structural analysis and synthesis of pharmaceuticals. Urbanová et al. (2002) used vibrational circular dichroism (VCD) spectroscopy to study the solution structures of related intermediates in the synthesis of pharmaceuticals like paroxetine and femoxetine. This research demonstrated the sensitivity of VCD spectra to geometry changes and intermolecular aggregation, indicating the potential for structural analysis of chiral pharmaceuticals in solutions (Urbanová et al., 2002). Additionally, de Gonzalo et al. (2003) reported a chemoenzymatic method for preparing an intermediate of (-)-Paroxetine using this compound, highlighting the use of cyclic anhydrides as acylating agents in lipase-catalyzed esterification (de Gonzalo et al., 2003).
Fluorination and Molecular Recognition
Testa et al. (2018) explored the synthesis and molecular properties of compounds containing both hydroxylation and fluorination, such as 3-fluoro-4-hydroxyprolines. This study showed that fluorination at C3 has negligible effects on the hydrogen bond donor capacity but alters the natural preference of the pyrrolidine ring pucker. These compounds, including analogs of "this compound", exhibited stereoselective recognition by the VHL E3 ligase, demonstrating potential applications in targeted protein degradation (Testa et al., 2018).
Material Science and Fluorosurfactants
Ertekin et al. (2008) synthesized four-arm oligo(fluorooxetane) tetraols, related to "this compound", for potential applications as anionic fluorosurfactants. These compounds displayed critical micelle concentration values and surface-active properties, suggesting potential applications in material science and surface chemistry (Ertekin et al., 2008).
Fluorescent Probes and Sensing
Tanaka et al. (2001) developed fluorescent probes based on benzoxazole and benzothiazole analogs, including compounds structurally related to "this compound". These probes were sensitive to pH changes and selective in metal cation sensing, demonstrating the potential of fluorinated compounds in the development of sensitive and selective fluorescent probes (Tanaka et al., 2001).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3S,4R)-3-fluorooxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRZCAECMOKSR-CRCLSJGQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-O-benzyl 4-O-tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1,4-dicarboxylate](/img/structure/B3112877.png)
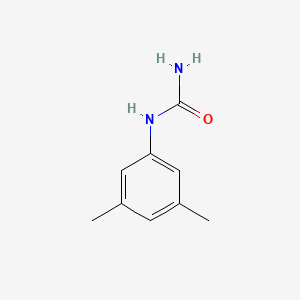
![tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate](/img/structure/B3112886.png)

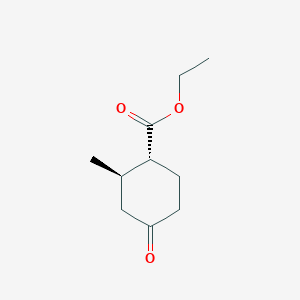
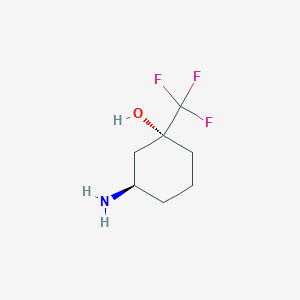
![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3112923.png)
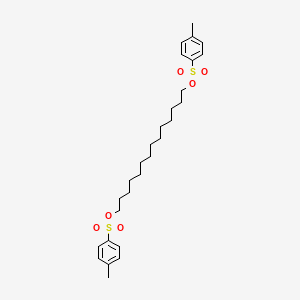

![Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B3112940.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/structure/B3112954.png)
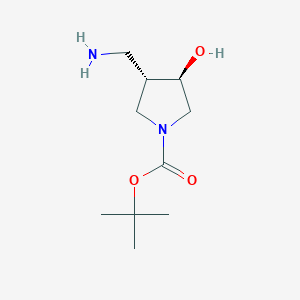

![tert-butyl rac-(4aS,7aS)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3112984.png)